(E)-3-(furan-3-yl)acrylaldehyde
Description
Significance of Furan-Containing α,β-Unsaturated Aldehydes in Organic Chemistry
Furan-containing α,β-unsaturated aldehydes are valuable intermediates in organic synthesis. The α,β-unsaturated aldehyde moiety is a versatile functional group, participating in a wide range of chemical transformations, including nucleophilic additions and cycloaddition reactions. The presence of the furan (B31954) ring introduces specific electronic and steric effects that can influence the reactivity and selectivity of these reactions. chemicalbook.com For instance, the furan nucleus can act as a diene in Diels-Alder reactions, and its aromatic character influences the reactivity of the conjugated system. nih.gov The synthesis of derivatives from furan-based aldehydes is a subject of ongoing research, with applications in the development of novel materials and pharmaceuticals. nih.gov
Structural Features and Stereochemical Considerations of the (E)-Isomer
The structure of (E)-3-(furan-3-yl)acrylaldehyde is characterized by a furan ring connected at the 3-position to a propenal side chain. The designation "(E)" refers to the stereochemistry of the double bond in the propenal chain, indicating that the furan ring and the aldehyde group are on opposite sides of the double bond. This is the more thermodynamically stable isomer compared to the (Z)-isomer due to reduced steric hindrance.
The position of the substituent on the furan ring is crucial. In this compound, the connection is at the C3 position of the furan ring. This is in contrast to its isomer, (E)-3-(furan-2-yl)acrylaldehyde, where the linkage is at the C2 position. This difference in connectivity is expected to influence the electronic properties of the conjugated system. The starting material for the synthesis of this compound is typically 3-furaldehyde (B129913) (also known as furan-3-carboxaldehyde). chemicalbook.comnist.gov Standard olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, can be employed to introduce the acrylaldehyde moiety. chemicalbook.com
Below is a table summarizing the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 54355-99-6 | ambeed.com |
| Molecular Formula | C₇H₆O₂ | cymitquimica.com |
| Molecular Weight | 122.12 g/mol | cymitquimica.com |
| Synonyms | (2E)-3-(3-furanyl)-2-propenal | N/A |
While detailed experimental data for this compound is not as extensively reported in the literature as for its 2-furyl isomer, its structural features suggest it is a valuable compound for further investigation in the field of organic synthesis and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6O2 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enal |
InChI |
InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H/b2-1+ |
InChI Key |
BOKCWGRHHJZSOB-OWOJBTEDSA-N |
Isomeric SMILES |
C1=COC=C1/C=C/C=O |
Canonical SMILES |
C1=COC=C1C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Furan 3 Yl Acrylaldehyde and Its Analogues
Base-Catalyzed Aldol (B89426) Condensation Approaches
The base-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. orientjchem.orgreddit.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.
Reaction of Furan-3-carbaldehyde with Acetaldehyde (B116499)
A primary route to (E)-3-(furan-3-yl)acrylaldehyde involves the crossed aldol condensation of furan-3-carbaldehyde with acetaldehyde. In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of furan-3-carbaldehyde. The resulting β-hydroxy aldehyde, 3-hydroxy-3-(furan-3-yl)propanal, readily undergoes dehydration, often facilitated by heat, to yield the more stable, conjugated this compound. youtube.comyoutube.com
Optimization of Reaction Conditions: Temperature, Solvent, and Base Concentration
The efficiency and selectivity of the aldol condensation are highly dependent on the reaction conditions. researchgate.net Key parameters that require careful optimization include:
Temperature: The initial aldol addition is often favored at lower temperatures to control the reaction rate and minimize side reactions. However, the subsequent dehydration step to form the α,β-unsaturated product typically requires heating. youtube.com
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the enolate intermediate. Protic solvents can participate in proton transfer, while aprotic solvents may favor certain reaction pathways.
Base Concentration: The concentration of the base is crucial. A higher concentration can increase the rate of enolate formation but may also promote self-condensation of acetaldehyde or other undesired side reactions. Common bases used include sodium hydroxide (B78521) and potassium hydroxide. youtube.com
| Parameter | Effect on Reaction | Typical Conditions |
|---|---|---|
| Temperature | Controls reaction rate and dehydration | 0°C to 100°C |
| Solvent | Affects solubility and enolate stability | Ethanol, Water, or a mixture |
| Base | Catalyzes enolate formation | NaOH, KOH |
Knoevenagel Condensation Strategies for Furan-Containing Acrylaldehydes
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds. orientjchem.org It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine or its salt. sphinxsai.com This method has been successfully applied to the synthesis of various furan-containing acrylic acid derivatives and related compounds. mdpi.comresearchgate.net For example, the reaction of furan-2-carbaldehyde with malonic acid or its esters, followed by decarboxylation, can yield 3-(furan-2-yl)acrylic acid. researchgate.net While not a direct route to the acrylaldehyde, this highlights the utility of the Knoevenagel condensation in synthesizing related furan-based structures. The reaction is known for its high (E)-selectivity. mdpi.comorganic-chemistry.org
Wittig Reaction Pathways for Related Furan (B31954) Derivatives
The Wittig reaction provides a versatile and highly stereoselective method for the synthesis of alkenes from carbonyl compounds and phosphoranes (Wittig reagents). This reaction has been extensively used in the synthesis of various furan derivatives. acs.orgrsc.orgresearchgate.netorganic-chemistry.org The general approach involves the reaction of an aldehyde or ketone, such as furan-3-carbaldehyde, with a phosphorus ylide. The geometry of the resulting double bond can often be controlled by the choice of the ylide and the reaction conditions. Intramolecular Wittig reactions have also been developed as an efficient strategy for constructing furan rings. rsc.orgresearchgate.net
Oxidative Heck Reaction as a Synthetic Route for α,β-Unsaturated Aldehydes
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide or triflate and an alkene. libretexts.org The oxidative Heck reaction is a variation that allows for the coupling of alkenes with organoboronic acids or other organometallic reagents in the presence of an oxidant. rsc.org This methodology has emerged as a valuable tool for the synthesis of α,β-unsaturated aldehydes and ketones. nih.govrsc.org For instance, the reaction of an aryl halide with an allylic alcohol can produce an α,β-unsaturated aldehyde. nih.gov A palladium-catalyzed β-selective oxidative Heck reaction of an electron-rich olefin has also been reported, demonstrating the potential of this method for regioselective synthesis. rsc.org While specific examples for this compound are not prevalent, the principles of the oxidative Heck reaction suggest its applicability for the synthesis of such compounds.
Considerations for Regioselectivity and Stereoselectivity in Synthesis
Achieving the desired regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted furans and their derivatives.
Regioselectivity: In reactions involving unsymmetrical furan rings or reagents, the position of the new bond formation is crucial. For instance, in the synthesis of multisubstituted furans via metalloradical cyclization, complete regioselectivity has been achieved. nih.gov Similarly, the Paternò-Büchi reaction on furan derivatives shows regioselectivity that can be influenced by substituents. dntb.gov.ua
Stereoselectivity: The stereochemistry of the double bond in this compound is a key feature. The Knoevenagel condensation is known to produce the (E)-isomer with high selectivity. organic-chemistry.org The Wittig reaction also offers a high degree of stereocontrol, allowing for the selective formation of either the (E) or (Z) isomer depending on the reaction conditions and the nature of the ylide. In aldol condensations, the subsequent dehydration step generally favors the formation of the more thermodynamically stable (E)-isomer.
| Reaction Type | Regioselectivity Control | Stereoselectivity Control |
|---|---|---|
| Aldol Condensation | Mainly determined by the carbonyl electrophile | Generally favors the thermodynamic (E)-isomer upon dehydration |
| Knoevenagel Condensation | Determined by the reacting partners | High (E)-selectivity is typically observed. organic-chemistry.org |
| Wittig Reaction | Defined by the carbonyl and ylide components | Tunable (E/Z) selectivity based on ylide and conditions |
| Oxidative Heck Reaction | Can be directed by catalysts and directing groups. rsc.org | Depends on the specific catalytic cycle |
Industrial Scale Synthesis Considerations for Furan-Derived Aldehydes
The industrial-scale synthesis of furan-derived aldehydes, including this compound, is intrinsically linked to the broader strategy of valorizing biomass. These aldehydes are valuable platform chemicals, serving as precursors to pharmaceuticals, polymers, and fine chemicals. dntb.gov.uanih.gov The transition from laboratory-scale synthesis to large-scale industrial production, however, presents a unique set of challenges and considerations, primarily centered around cost-effectiveness, sustainability, and process efficiency. dntb.gov.ua
A significant portion of the chemical industry's raw materials is currently derived from non-renewable fossil fuels, underscoring the importance of developing bio-based alternatives from plant biomass. researchgate.net Furanic compounds, obtainable from carbohydrates, are at the forefront of this green chemistry revolution. acs.orgrsc.org
One of the primary challenges in the large-scale production of furanics like 5-hydroxymethylfurfural (B1680220) (HMF), a key precursor, is the formation of undesirable side products, such as humins, which are high-molecular-weight condensation products. acs.orgrsc.org The high reactivity of these bio-based intermediates necessitates the development of novel catalytic chemistries to enhance product selectivity and yield. acs.org For instance, the production of HMF, a building block for other furan derivatives, is often hampered by its hydrophilic nature, which complicates recovery from aqueous media, and its propensity to degrade. rsc.org
The development of efficient and robust catalytic systems is paramount for the industrial synthesis of furan-derived aldehydes. Both homogeneous and heterogeneous catalysts have been explored. rsc.org Zeolite catalysts, for example, have been utilized in the decarbonylation of furfural (B47365) aldehyde vapors to produce furan and its derivatives. google.comosti.gov The choice of catalyst can significantly impact the selectivity and yield of the desired aldehyde.
Furthermore, the selection of an appropriate solvent system and the optimization of reaction conditions are crucial for improving the efficiency of the synthesis and the stability of the furanic compounds. researchgate.netrsc.org Studies have shown that polar aprotic solvents can have a strong stabilizing effect on furan derivatives. nih.govresearchgate.net
The following table provides an overview of different approaches for the synthesis of HMF, a key platform chemical for the production of other furan derivatives, illustrating the variety of feedstocks, catalysts, and conditions being explored for industrial application.
| Feedstock | Catalyst | Solvent System | Temperature (°C) | HMF Yield (%) | Reference |
| D-Fructose | Amberlyst-15 | Dimethyl sulfoxide | 130 | 90 | rsc.org |
| D-Fructose | CrCl2 | 1-butyl-3-methylimidazolium chloride | 100 | 96 | rsc.org |
| D-Glucose | CrCl3/Amberlyst-15 | Water/Tetrahydrofuran | 140 | 62 | rsc.org |
| Sucrose | H2SO4 | Water | 170-190 | 20-28 | rsc.org |
| Inulin | Cation exchange resin | Water | 160 | 54 | rsc.org |
Ultimately, the successful industrial-scale synthesis of this compound and its analogues will depend on the development of integrated biorefinery processes that are not only technologically advanced but also economically competitive with traditional petrochemical routes. This involves continuous innovation in catalyst design, reaction engineering, and product purification to overcome the current challenges. rsc.org
Chemical Reactivity and Transformation of E 3 Furan 3 Yl Acrylaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group in (E)-3-(furan-3-yl)acrylaldehyde is a key center for nucleophilic attack and redox reactions. Its reactivity is influenced by the adjacent furan (B31954) ring and the conjugated double bond.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes addition reactions with various nucleophiles. These reactions are fundamental to constructing more complex molecular architectures.
One of the most significant classes of nucleophilic addition reactions is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols after an acidic workup. The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon directly. youtube.com
Another important transformation is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves a phosphorus ylide, which is a compound with adjacent positive and negative charges on phosphorus and carbon, respectively. The ylide attacks the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphatane. libretexts.org This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The Wittig reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location. libretexts.org The use of milder bases like silver carbonate can be beneficial for base-sensitive substrates. nih.gov
The following table summarizes representative nucleophilic addition reactions of the aldehyde moiety.
| Reaction Type | Reagent | Product | Notes |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary alcohol | Forms a new carbon-carbon bond. youtube.com |
| Wittig Reaction | Ph₃P=CHR | Alkene | A reliable method for alkene synthesis. masterorganicchemistry.comlibretexts.org |
Condensation Reactions, including Schiff Base Formation
This compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. wikipedia.org Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities. researchgate.netmdpi.com
Similarly, condensation with hydrazines or acyl hydrazides yields hydrazones or acylhydrazones, respectively. For instance, the reaction of the related (E)-3-(5-nitro-2-furyl)acrylaldehyde with acyl hydrazides produces stable crystalline products in high yields.
The table below provides an overview of condensation reactions.
| Reactant | Product Type | General Reaction |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | R'-CHO + R-NH₂ → R'-CH=N-R + H₂O wikipedia.org |
| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | R'-CHO + H₂N-NH₂ → R'-CH=N-NH₂ + H₂O |
| Acyl Hydrazide (R-CO-NHNH₂) | Acylhydrazone | R'-CHO + R-CO-NHNH₂ → R'-CH=N-NH-CO-R + H₂O |
Oxidation Reactions to Carboxylic Acids
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, (E)-3-(furan-3-yl)acrylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting (E)-3-(furan-3-yl)acrylic acid is a valuable synthon for further chemical modifications. For example, 3-(furan-2-yl)propenoic acids, the 2-furan isomers, are used as starting materials for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govresearchgate.net
| Oxidizing Agent | Product | Typical Conditions |
| Potassium Permanganate (KMnO₄) | (E)-3-(furan-3-yl)acrylic acid | Basic or neutral solution |
| Chromium Trioxide (CrO₃) | (E)-3-(furan-3-yl)acrylic acid | Acidic solution (Jones oxidation) |
Reactivity of the α,β-Unsaturated System
The conjugated system in this compound, consisting of the carbon-carbon double bond and the carbonyl group, allows for conjugate addition reactions.
Michael Addition Reactions
The β-carbon of the α,β-unsaturated aldehyde is electrophilic due to resonance with the carbonyl group, making it susceptible to attack by soft nucleophiles in a process known as the Michael addition or 1,4-conjugate addition. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming new carbon-carbon bonds. wikipedia.org
A variety of nucleophiles can act as Michael donors, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comyoutube.com Organocuprates are particularly effective for delivering alkyl or aryl groups to the β-position of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.comyoutube.com The reaction with Gilman reagents is a key method for creating new carbon-carbon bonds with high regioselectivity, favoring 1,4-addition over the 1,2-addition typically observed with harder nucleophiles like Grignard reagents. youtube.commasterorganicchemistry.com The related compound, (E)-3-(furan-2-yl)acrylaldehyde, has been utilized in syntheses involving a double Michael addition strategy.
The general mechanism involves the attack of the nucleophile on the β-carbon, which generates an enolate intermediate. This enolate is then protonated during the reaction workup to give the final 1,4-adduct. masterorganicchemistry.com
The table below lists some common nucleophiles used in Michael additions.
| Michael Donor (Nucleophile) | Product Type | Notes |
| Organocuprates (R₂CuLi) | 3-substituted propanal | Highly effective for adding alkyl or aryl groups. masterorganicchemistry.comyoutube.com |
| Enolates | 1,5-dicarbonyl compound | A classic carbon-carbon bond-forming reaction. masterorganicchemistry.comwikipedia.org |
| Amines | β-amino aldehyde | The resulting products are valuable synthetic intermediates. youtube.com |
| Thiols | β-thioether aldehyde | Thiolates are soft nucleophiles that readily undergo Michael addition. youtube.com |
Intramolecular Cycloaddition Reactions (e.g., Diels-Alder) of Vinylfuran Derivatives
Vinylfurans, such as this compound, are precursors for intramolecular Diels-Alder (IMDA) reactions. masterorganicchemistry.com These reactions are powerful tools in organic synthesis for constructing complex, polycyclic molecular architectures. masterorganicchemistry.com In this context, a portion of the molecule acts as a diene (the furan ring or an appended diene) while another part serves as the dienophile (the alkene). The reaction's feasibility and outcome are often dependent on the nature of the tether connecting the diene and dienophile and the substituents on the reacting moieties. masterorganicchemistry.com
A sophisticated application of the reactivity of vinylfurans is their use in tandem sequences that begin with a multicomponent reaction, such as the Ugi reaction. nih.govbeilstein-journals.orgnih.govresearchgate.net The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-amidoamide in a single step. rsc.org
In a notable synthetic strategy, the analogous compound (E)-3-(furan-2-yl)acrylaldehyde serves as the aldehyde component in an Ugi reaction with an amine, an isonitrile, and a dienophilic component like maleic acid monoanilide. nih.govbeilstein-journals.orgnih.gov The initial Ugi adduct is not isolated but is designed to spontaneously undergo a subsequent intramolecular Diels-Alder vinylarene (IMDAV) reaction. nih.govbeilstein-journals.orgnih.govresearchgate.net This tandem process efficiently generates complex heterocyclic scaffolds from simple starting materials. nih.govbeilstein-journals.orgnih.gov
The Ugi/IMDAV tandem sequence provides a direct and highly stereoselective route to the furo[2,3-f]isoindole core structure. nih.govbeilstein-journals.orgnih.gov In this transformation, the Ugi reaction first assembles a precursor where the furan ring and the maleic acid-derived portion are tethered together. beilstein-journals.org The furan ring's C2-C3 double bond and the exocyclic double bond of the original acrylaldehyde unit together act as the diene. This diene then undergoes an intramolecular [4+2] cycloaddition with the maleimide-like dienophile. beilstein-journals.org
This one-pot reaction has been shown to proceed in excellent yields, producing single pairs of enantiomers of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole system. nih.govbeilstein-journals.orgnih.gov The reaction demonstrates high substituent tolerance, allowing for the synthesis of a diverse library of these complex molecules. nih.govnih.gov A similar strategy has been successfully applied using (E)-3-(thiophen-2-yl)acrylaldehyde to create the analogous thieno[2,3-f]isoindole core. beilstein-journals.org
| Reactants | Product | Yield | Reference |
| (E)-3-(furan-2-yl)acrylaldehyde, Amines, Isonitriles, Maleic acid monoanilide | 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoles | Excellent | beilstein-journals.org |
| (E)-3-(thiophen-2-yl)acrylaldehyde, Amines, Isonitriles, Maleic acid monoanilide | 4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindoles | Excellent | beilstein-journals.org |
Table 1: Synthesis of Fused Isoindole Derivatives via Ugi/IMDAV Tandem Reaction.
Retro-Aldol Pathways
The aldol (B89426) functional group (a β-hydroxy carbonyl) and its derivatives are susceptible to cleavage via a retro-aldol reaction, which is the reverse of the aldol condensation. masterorganicchemistry.com This fragmentation pathway is typically base-catalyzed and breaks the carbon-carbon bond between the α- and β-carbons relative to the carbonyl group. masterorganicchemistry.com For a molecule like this compound, a related fragmentation could be envisioned, particularly under harsh conditions or through specific catalytic cycles.
For instance, the retro-aldol condensation of glucose is a known pathway to generate smaller, reactive molecules like glycolaldehyde (B1209225) and erythrose. rsc.orghelsinki.fi While direct evidence for a retro-aldol pathway for this compound is not prominent, computational and experimental studies on complex cascade reactions sometimes evaluate retro-aldol mechanisms against other possibilities, such as retro-carbonyl-ene reactions. nih.gov In some cases, a retro-aldol pathway is found to be kinetically less favorable without a specific catalyst. nih.gov
Reactivity of the Furan Ring
The furan ring in this compound possesses its own distinct reactivity, influenced by its aromatic character and the electron-withdrawing nature of the conjugated acrylaldehyde substituent.
Electrophilic Aromatic Substitution
Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, being more susceptible to electrophilic attack than benzene. wikipedia.org The reaction proceeds via the attack of an electrophile on the aromatic ring to form a stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
However, the reactivity and regioselectivity of this substitution are heavily influenced by the substituents on the furan ring. taylorfrancis.com The acrylaldehyde group at the 3-position is strongly electron-withdrawing. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. taylorfrancis.comrsc.org Therefore, this compound is expected to be less reactive in electrophilic aromatic substitution reactions compared to unsubstituted furan. The substitution, when it does occur, would be directed to the positions meta to the deactivating group (C2 and C5).
Participation in Pericyclic Reactions (e.g., Diels-Alder as diene)
The furan ring can function as the diene component in Diels-Alder reactions, a classic pericyclic process for forming six-membered rings. rsc.orgyoutube.com However, the aromaticity of furan lends it a degree of stability, making it less reactive as a diene compared to non-aromatic dienes like cyclopentadiene. rsc.org The Diels-Alder reaction with furan is often reversible. nih.gov
The presence of an electron-withdrawing group, such as the acrylaldehyde substituent in this compound, further decreases the reactivity of the furan ring as a diene. rsc.org The reaction involves the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov An electron-withdrawing group lowers the energy of the furan's HOMO, increasing the HOMO-LUMO energy gap and thus reducing reactivity. rsc.org Consequently, Diels-Alder reactions where the furan ring of this compound acts as the diene typically require highly reactive, electron-deficient dienophiles to proceed efficiently. nih.gov
| Property | Description |
| Diene | Furan Ring |
| Substituent Effect | The electron-withdrawing acrylaldehyde group deactivates the furan diene. |
| Reactivity | Lower than unsubstituted furan; reaction is often reversible. rsc.orgnih.gov |
| Required Dienophile | Typically highly electron-deficient (e.g., maleimides, dimethyl acetylenedicarboxylate). nih.gov |
Table 2: Furan as a Diene in the Diels-Alder Reaction.
Functional Group Interconversions and Derivatization Strategies
The presence of a conjugated system involving a furan ring, a carbon-carbon double bond, and an aldehyde group makes this compound a versatile precursor for the synthesis of a variety of derivatives. The reactivity of this compound allows for selective transformations at the aldehyde carbonyl group, the α,β-unsaturated system, and the furan ring, enabling a wide range of functional group interconversions and derivatization strategies.
Key reaction types for the derivatization of this compound include olefination reactions to extend the carbon chain, condensation reactions to form heterocyclic systems, and cycloaddition reactions that leverage the diene-like character of the furan ring or the dienophilic nature of the acrylaldehyde moiety.
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde functionality into a new carbon-carbon double bond, thereby extending the conjugated system.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org The stereochemical outcome of the reaction is influenced by the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org The general process starts with the preparation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and an alkyl halide, followed by deprotonation with a strong base to generate the ylide. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org It generally offers excellent (E)-selectivity in the formation of the new double bond and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org The reaction begins with the deprotonation of a phosphonate ester using a base to form a nucleophilic carbanion, which then reacts with the aldehyde. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-olefins. youtube.com
Table 1: Olefination Reactions of Aldehydes
| Reaction Name | Reagent Type | Typical Product Stereochemistry | Key Advantages |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide | (Z) for non-stabilized ylides, (E) for stabilized ylides | Wide applicability |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Predominantly (E) | Water-soluble byproduct, excellent (E)-selectivity |
| Still-Gennari Modification (HWE) | Electron-withdrawing phosphonates | Predominantly (Z) | Complements classical HWE for (Z)-olefin synthesis |
The conjugated system of this compound makes it an excellent substrate for the synthesis of various heterocyclic compounds, particularly pyrazolines and pyrimidines, which are of significant interest in medicinal chemistry.
Pyrazoline Synthesis: Pyrazolines can be synthesized through the condensation reaction of α,β-unsaturated aldehydes with hydrazine and its derivatives. nih.gov The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the acrylaldehyde, followed by intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. Another approach involves the 1,3-dipolar cycloaddition of nitrile imines, generated in situ from hydrazones, with the alkene of the acrylaldehyde moiety. researchgate.net
Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be prepared from chalcone-like precursors, which are structurally related to this compound. The synthesis typically involves the reaction of the α,β-unsaturated carbonyl compound with a source of the N-C-N fragment, such as urea (B33335) or thiourea, in the presence of a base. juniperpublishers.com This condensation reaction leads to the formation of dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the aromatic pyrimidine ring.
Table 2: Synthesis of Heterocyclic Derivatives from α,β-Unsaturated Aldehydes
| Heterocycle | Reagents | Reaction Type |
|---|---|---|
| Pyrazoline | Hydrazine derivatives | Condensation / Cyclization |
| Pyrazoline | Hydrazones (for in situ nitrile imine generation) | 1,3-Dipolar Cycloaddition |
| Pyrimidine | Urea or Thiourea | Condensation / Cyclization |
The furan ring in this compound can act as a diene in Diels-Alder [4+2] cycloaddition reactions, providing a route to complex bicyclic structures. The α,β-unsaturated aldehyde can also participate as a dienophile. Furthermore, [3+2] cycloaddition reactions offer another pathway for the construction of five-membered rings.
Diels-Alder [4+2] Cycloaddition: In this reaction, the furan ring acts as the diene component, reacting with a dienophile to form an oxabicycloheptene derivative. The reactivity of the furan ring as a diene is a well-established principle in organic synthesis.
[3+2] Cycloaddition: These reactions involve the combination of a three-atom dipole with the two-atom π-system of the alkene in the acrylaldehyde. For instance, nitrile imines can serve as the three-atom component to yield pyrazoline derivatives as mentioned earlier. researchgate.net Another example is the reaction with azomethine ylides to form pyrrolidine (B122466) rings.
Table 3: Cycloaddition Reactions
| Reaction Type | Role of this compound | Potential Products |
|---|---|---|
| Diels-Alder [4+2] | Furan ring as diene | Oxabicycloheptene derivatives |
| [3+2] Cycloaddition | Alkene as dipolarophile | Pyrazolines, Pyrrolidines, etc. |
Spectroscopic and Structural Characterization of E 3 Furan 3 Yl Acrylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of (E)-3-(furan-3-yl)acrylaldehyde, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides a wealth of structural information. ambeed.com The spectrum displays distinct signals for each unique proton in the molecule. The aldehydic proton appears as a doublet significantly downfield, a characteristic feature of aldehydes. The two protons on the carbon-carbon double bond exhibit signals with a large coupling constant (J value), which is definitive for a trans (E) configuration. The protons of the furan (B31954) ring appear in their characteristic regions, with their specific chemical shifts and coupling patterns confirming the 3-substitution pattern. ambeed.com
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.68 | Doublet (d) | 7.6 | Aldehyde H |
| 7.82 | Singlet (s) | - | Furan H-2 |
| 7.46 | Triplet (t) | 1.7 | Furan H-5 |
| 7.15 | Doublet (d) | 15.8 | Vinylic H (α to furan) |
| 6.69 | Doublet (d) | 1.7 | Furan H-4 |
| 6.53 | Doublet of doublets (dd) | 15.8, 7.6 | Vinylic H (β to furan) |
Data sourced from Ambeed. ambeed.com
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum identifies all unique carbon environments within the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group. The alkene carbons and the four carbons of the furan ring resonate at distinct chemical shifts, providing a complete carbon skeleton map of the compound. ambeed.com
Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 193.59 | Aldehyde C=O |
| 154.12 | Vinylic C (β to furan) |
| 145.47 | Furan C-5 |
| 144.98 | Furan C-2 |
| 127.35 | Vinylic C (α to furan) |
| 122.92 | Furan C-3 |
| 122.42 | Not Assigned |
| 108.97 | Furan C-4 |
Data sourced from Ambeed. ambeed.com
Deuterium (B1214612) NMR (²H NMR) for Isotope Labeled Analogues
While direct ²H NMR data for this compound is not commonly reported, this technique is invaluable for studying isotopically labeled analogues. In such studies, a deuterium atom is synthetically incorporated at a specific position in the molecule. ²H NMR would then be used to confirm the location of the isotopic label. This method is instrumental in mechanistic studies to trace the path of atoms through a reaction and to help unambiguously assign complex signals in ¹H NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight. ambeed.com For this compound, the molecular ion peak is observed at approximately m/z 122, consistent with its molecular formula C₇H₆O₂. Common fragmentation patterns for α,β-unsaturated aldehydes include the loss of a formyl radical (•CHO, mass 29) or carbon monoxide (CO, mass 28), which would lead to significant fragment ions in the spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is used to determine the precise mass of a molecule with very high accuracy (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₇H₆O₂. The theoretical exact mass can be calculated as follows:
(7 x 12.000000) + (6 x 1.007825) + (2 x 15.994915) = 122.036775
An experimental HRMS measurement would yield a value extremely close to this theoretical mass, confirming the elemental composition and distinguishing it from any other compounds with the same nominal mass but a different atomic makeup.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and to obtain a unique "fingerprint" of a molecule. The vibrational modes of this compound give rise to characteristic absorption bands in the IR spectrum and scattered light in the Raman spectrum.
While specific, experimentally-derived IR and Raman data for this compound are not widely available in the cited literature, the expected characteristic vibrational frequencies can be inferred from the analysis of structurally similar compounds. For instance, the analysis of other chalcones and α,β-unsaturated aldehydes reveals key spectral features. researchgate.net The most prominent peaks would correspond to the C=O stretching of the aldehyde, the C=C stretching of the alkene, and various vibrations of the furan ring.
For the related compound, 3-furaldehyde (B129913), which is a precursor, Raman spectroscopic data is available and provides insight into the vibrational modes of the furan-3-yl moiety. nih.gov
Table 1: Expected IR and Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretching | 1670-1700 |
| Alkene C=C | Stretching | 1600-1650 |
| Furan Ring | C=C Stretching | 1500-1580 |
| Furan Ring | C-H Stretching | 3100-3150 |
Note: The data in this table is based on typical values for similar functional groups and is not experimentally derived for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation system in this compound, which encompasses the furan ring, the double bond, and the carbonyl group, is expected to give rise to strong absorption in the ultraviolet region.
Specific experimental UV-Vis absorption maxima (λmax) for this compound are not detailed in the available search results. However, for the analogous compound (E)-3-(5-nitrofuran-2-yl)acrylaldehyde, a λmax of 320 nm is reported, which is attributed to the π-π* transition of the conjugated system. The position of the absorption maximum is sensitive to the substitution pattern on the furan ring and the presence of other chromophores. For comparison, various phenolic aldehydes exhibit λmax values between 285 nm and 310 nm. researchgate.net
Table 2: Comparative UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
|---|---|---|
| (E)-3-(5-nitrofuran-2-yl)acrylaldehyde | 320 | Not Specified |
| Syringaldehyde researchgate.net | 310 | Isopropanol |
| Vanillin researchgate.net | 310 | Isopropanol |
Note: This table provides comparative data for related compounds due to the lack of specific data for this compound.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound.
Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures and impurities. While specific protocols for this compound are not detailed in the provided results, general methods for related furan-containing chalcones and propenones involve the use of silica (B1680970) gel as the stationary phase. mdpi.com A gradient elution system, typically with a mixture of non-polar and moderately polar solvents like petroleum ether and ethyl acetate (B1210297) or petroleum ether and dichloromethane, is commonly employed to achieve separation. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of this compound and to quantify it in various matrices. Although vendor information suggests the availability of HPLC data for this compound, specific methods and chromatograms are not publicly available in the search results. ambeed.com For the related compound, (E)-3-(furan-2-yl)acrylaldehyde, a purity of >95% as determined by HPLC is reported by commercial suppliers. lgcstandards.com HPLC analysis of furan derivatives often utilizes reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and structural elucidation of volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
While specific GC-MS data for this compound is not available in the search results, the analysis of other furan derivatives and aroylbenzofurans by GC-MS has been reported. researchgate.net The fragmentation patterns of these compounds are often complex and can be used to differentiate between isomers. researchgate.net The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the aldehyde group and fragmentation of the furan ring.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A commercial supplier of this compound indicates the availability of UPLC data, but the specific analytical method and results are not provided in the publicly accessible information. ambeed.com
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. This indicates that the crystal structure of this particular isomer has not been determined and deposited in the common public databases as of the latest search.
Elemental Analysis
Specific experimental data from elemental analysis for this compound is not available in the reviewed scientific literature. However, the theoretical elemental composition can be calculated based on its molecular formula, C₇H₆O₂.
The molecular weight of this compound is 122.12 g/mol . The theoretical percentages of each element are as follows:
Carbon (C): 68.85%
Hydrogen (H): 4.95%
Oxygen (O): 26.20%
These theoretical values serve as a benchmark for comparison with experimental results should an elemental analysis be performed.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 68.85% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.95% |
| Oxygen | O | 15.999 | 2 | 31.998 | 26.20% |
| Total | 122.123 | 100.00% |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. For furan (B31954) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and global reactivity descriptors.
For instance, studies on chalcones like (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reveal how the interplay of the furan ring and the propenone system dictates the molecule's electronic properties. The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. In furan derivatives, the distribution of HOMO and LUMO orbitals highlights the regions susceptible to electrophilic and nucleophilic attack, respectively. For example, in some furan-chalcones, the HOMO is often localized on the furan ring, suggesting it is the primary site for electrophilic reactions, while the LUMO may be distributed across the enone moiety.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the molecule's behavior.
Table 1: Global Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | 1/(2η) | The inverse of hardness, indicating the capacity to accept electrons. |
| Electrophilicity Index (ω) | χ²/ (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These parameters are crucial in rationalizing the outcomes of chemical reactions and understanding the stability of different molecular systems.
Molecular Docking Studies for Investigating Chemical Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a furan derivative, might interact with a biological target, typically a protein.
Studies on novel furan-azetidinone hybrids have utilized molecular docking to explore their potential as antibacterial agents by targeting enzymes in E. coli, such as enoyl reductase and dihydrofolate reductase. ijper.org The docking process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity. These scores, along with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), help in identifying promising drug candidates. ijper.org For a molecule like (E)-3-(furan-3-yl)acrylaldehyde, molecular docking could be used to predict its potential biological targets and to guide the design of more potent derivatives.
Analysis of Conformational Preferences and Stereochemistry
The three-dimensional structure of a molecule, including its conformational preferences and stereochemistry, is fundamental to its chemical and biological activity. Computational methods can be used to explore the potential energy surface of a molecule and identify its most stable conformers.
For this compound, the "E" stereochemistry indicates a specific arrangement around the carbon-carbon double bond. A key conformational feature would be the dihedral angle between the furan ring and the acrylaldehyde moiety. In a related compound, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, the furan ring is inclined to the phenyl ring by 12.03(9)°. iucr.org This deviation from planarity can influence the molecule's electronic properties and its ability to pack in a crystal lattice. Computational studies can map the rotational energy barrier around the single bond connecting the furan ring and the double bond, providing insight into the molecule's flexibility.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides a powerful lens through which to study the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.
For furan derivatives, computational studies have been used to elucidate the mechanisms of various reactions. For example, the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of a superacid has been studied using DFT. mdpi.com These calculations helped to identify the protonated forms of the furan derivatives as the reactive electrophilic species. mdpi.com Similarly, the mechanism of the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, has been investigated computationally. For this compound, computational methods could be used to study its reactivity in addition reactions, cycloadditions, or polymerizations.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
DFT calculations have been successfully applied to predict the ¹H and ¹³C NMR spectra of furan-containing chalcones, with good agreement between calculated and experimental values. nih.gov Similarly, theoretical calculations of IR and Raman spectra can help in assigning the vibrational modes of the molecule. Time-dependent DFT (TD-DFT) is often used to predict electronic absorption spectra, providing information about the electronic transitions responsible for the observed UV-Vis absorption bands.
Table 2: Predicted Spectroscopic Data for a Hypothetical Furan Derivative
| Spectroscopic Technique | Predicted Data | Information Gained |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) | Electronic environment of protons and their connectivity. |
| ¹³C NMR | Chemical shifts (ppm) | Electronic environment of carbon atoms. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Presence of functional groups (e.g., C=O, C=C). |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) | Electronic transitions within the molecule. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing insights into the types and relative importance of different intermolecular contacts.
For a derivative, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, Hirshfeld surface analysis revealed that the most significant intermolecular contacts are H···H (51.1%), C···H/H···C (25.3%), and O···H/H···O (15.9%). iucr.org This indicates that van der Waals forces and hydrogen bonding play crucial roles in the crystal packing. The analysis can also be used to generate 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be invaluable in understanding its solid-state properties.
Applications of E 3 Furan 3 Yl Acrylaldehyde As a Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Scaffolds
The structure of (E)-3-(furan-3-yl)acrylaldehyde is well-suited for the synthesis of elaborate heterocyclic systems, which are foundational to many areas of chemical science. gla.ac.uk The furan (B31954) ring itself is a key structural motif in numerous natural products and pharmaceuticals. nih.govnih.gov This compound acts as a building block, allowing chemists to construct larger, more functionalized molecules that incorporate the furan core.
Its utility in synthesis is derived from the reactivity of its constituent parts. The aldehyde group can readily participate in cyclization reactions, while the conjugated alkene can undergo various addition reactions. Research indicates that the molecule can be modified through several key synthetic operations to yield complex derivatives.
Key Synthetic Transformations:
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Cross-Coupling | Reactions like the Suzuki–Miyaura coupling can be used to form new carbon-carbon bonds at the furan ring or other positions. | Synthesis of bi-aryl or more substituted furan systems. |
| Aldol (B89426) Condensation | The aldehyde group reacts with enolates or other nucleophiles to form larger carbon skeletons. | Elongation of the carbon chain and introduction of new functional groups. |
These transformations are fundamental in synthetic strategies aimed at producing novel heterocyclic compounds that may serve as scaffolds for drug discovery and materials science. semanticscholar.org
Precursor for More Complex Organic Molecules
This compound is primarily utilized as a starting material or intermediate for the synthesis of more intricate organic molecules. Its inherent reactivity is the key to its role as a precursor. The conjugated system allows for 1,2-addition to the aldehyde or 1,4-conjugate addition to the double bond, providing pathways to a wide array of derivatives.
For instance, the aldehyde functionality is a gateway to numerous other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or hydrazone. The related compound, (E)-3-(5-nitrofuran-2-yl)acrylaldehyde, is known to be a starting material for preparing hydrazone and diacylhydrazine derivatives. Similarly, the double bond can be hydrogenated or undergo cycloaddition reactions. The reactivity of the propenal group attached to a furan ring is also demonstrated in studies where the analogous 3-(furan-2-yl)propenoic acid is converted into 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation. nih.govnih.gov These transformations highlight the compound's capacity to serve as a launchpad for significant molecular complexity.
Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. Aldehydes are frequently used as one of the key inputs in various MCRs due to the reactivity of the carbonyl group. nih.gov
While specific literature detailing the use of this compound in MCRs is limited, its structure makes it an ideal candidate for such reactions. For example, a well-established three-component reaction involves an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organocatalyst to produce highly functionalized adducts. nih.gov Given its α,β-unsaturated aldehyde structure, this compound could foreseeably participate in similar MCRs, allowing for the rapid assembly of complex molecules containing the furan-3-yl group in a single, atom-economical step.
Synthesis of Specialized Chemical Reagents
Beyond being a simple precursor, this compound can be used to synthesize more specialized chemical reagents for specific applications. The aldehyde group is particularly useful for this purpose. By reacting it with specific amines, hydrazines, or other nucleophiles, a variety of derivatives with tailored properties can be produced.
For example, the related compound (E)-3-(5-nitrofuran-2-yl)acrylaldehyde is used to prepare hydrazone and diacylhydrazine derivatives that function as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. These resulting compounds are not merely synthetic intermediates but are specialized reagents designed for biological investigation. Following this logic, this compound could be converted into a library of Schiff bases, hydrazones, or oximes, which could then be used as ligands in catalysis, probes in biochemical assays, or as building blocks for combinatorial chemistry.
Potential in Material Science and Optoelectronic Applications
The application of this compound extends into the realm of material science. It has been employed in the production of industrial materials such as resins and adhesives, where its reactivity contributes to the formation of durable polymers.
Furthermore, the furan moiety itself is of growing interest in the field of organic electronics. Furan-containing compounds are considered potential alternatives to their thiophene-based counterparts for creating functional materials. semanticscholar.org Furans can offer advantages such as better solubility and desirable physicochemical properties. semanticscholar.org Heterocyclic systems are known to be important building blocks for new materials with unique electronic and mechanical characteristics. gla.ac.uk The conjugated structure of this compound, which links the heteroaromatic ring to the aldehyde, suggests potential for creating conjugated polymers or organic dyes with specific optoelectronic properties, making it a molecule of interest for further research in materials chemistry. semanticscholar.org
Advanced Research Directions and Emerging Methodologies
Chemo- and Regioselective Transformations of (E)-3-(furan-3-yl)acrylaldehyde
The selective transformation of a multifunctional molecule like this compound presents a significant challenge and a testament to the power of modern synthetic methods. The compound features several reactive sites: a conjugated carbon-carbon double bond, an aldehyde carbonyl group, and the furan (B31954) ring, which can undergo various reactions.
The inherent reactivity of the α,β-unsaturated aldehyde system allows for selective 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. The choice of nucleophile and reaction conditions dictates the outcome. For instance, strong, hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles such as cuprates preferentially undergo 1,4-addition.
Furthermore, the furan ring itself is susceptible to electrophilic substitution, Diels-Alder reactions, and ring-opening under acidic conditions. acs.org The electron-donating nature of the furan ring can influence the reactivity of the acrylaldehyde moiety. For example, in reactions involving electrophiles, the furan ring can be protonated or attacked, potentially leading to complex reaction cascades.
A notable example of regioselective transformation, albeit on a related furan-2-yl system, is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). nih.gov This reaction selectively delivers 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating the controlled addition across the double bond without affecting the furan ring or the carbonyl group. nih.gov While this specific study does not use this compound, the principles of activating the α,β-unsaturated system towards selective nucleophilic attack are directly applicable.
Asymmetric Synthesis and Chiral Derivatization
The development of asymmetric methodologies to introduce chirality into molecules is a cornerstone of modern organic synthesis, particularly for the preparation of enantiomerically pure compounds for pharmaceutical and biological applications. The α,β-unsaturated aldehyde functionality in this compound is an excellent handle for various asymmetric transformations.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate enals towards enantioselective conjugate additions, Michael reactions, and cycloadditions. researchgate.netmdpi.com These catalysts form chiral iminium ions with the aldehyde, which then react with nucleophiles with high stereocontrol. For example, the direct asymmetric Michael reaction of α,β-unsaturated aldehydes with ketones can be catalyzed by a combination of a chiral secondary amine and a proline derivative to yield δ-keto aldehydes with excellent diastereo- and enantioselectivities. researchgate.net
Another powerful strategy is the use of copper hydride (CuH) catalysis for the asymmetric reduction of α,β-unsaturated systems. The enantioselective reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes has been demonstrated, offering a pathway to enantiomerically enriched aldehydes. nih.gov This methodology could potentially be adapted for the selective reduction of the double bond in this compound, providing access to chiral saturated aldehydes. Furthermore, the catalytic asymmetric aziridination of α,β-unsaturated aldehydes using organocatalysts can produce β-formyl-functionalized aziridines with high diastereo- and enantioselectivity. nih.gov
While specific examples for the asymmetric derivatization of this compound are not extensively reported, the general methodologies developed for α,β-unsaturated aldehydes are highly applicable and represent a promising area for future research.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow synthesis, has garnered significant attention in recent years as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and reaction control. thieme-connect.de The ability to precisely control reaction parameters such as temperature, pressure, and residence time makes it particularly suitable for reactions involving reactive intermediates or hazardous reagents.
The synthesis of α,β-unsaturated carbonyl compounds, including aldehydes, has been successfully implemented in flow reactors. For instance, a continuous-flow hydration–condensation protocol has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes using a heterogeneous solid acid catalyst in a flow microwave. nih.govresearchgate.net This approach allows for efficient and scalable production of these valuable compounds.
Furthermore, the synthesis of heteroaromatic aldehydes has been achieved using flow chemistry. A continuous flow method for the palladium-catalyzed formylation of aryl fluorosulfonates using syngas (a mixture of carbon monoxide and hydrogen) has been reported, providing good to excellent yields of aryl aldehydes. nih.gov This highlights the potential of flow chemistry for the synthesis of precursors to this compound, such as 3-furaldehyde (B129913). The Luche reduction, a chemoselective reduction of α,β-unsaturated carbonyls, has also been successfully implemented in a continuous advanced-flow reactor using stabilized solutions of sodium borohydride. acs.org
The application of flow chemistry to the synthesis and transformation of this compound itself is a promising yet underexplored area that could lead to more efficient and safer production methods.
Development of Novel Catalytic Systems for this compound Reactions
The development of novel and efficient catalytic systems is crucial for expanding the synthetic utility of this compound. Both metal-based and organocatalytic systems have shown great promise in activating α,β-unsaturated aldehydes towards a variety of transformations.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of generating α,β-unsaturated acyl azolium intermediates from enals. acs.orgacs.org These intermediates can then participate in a range of annulation and cascade reactions to form complex heterocyclic and carbocyclic structures. For example, the NHC-catalyzed annulation of α,β-unsaturated acyl azoliums with bisnucleophiles can lead to the enantioselective synthesis of dihydropyranones and dihydropyridinones. acs.org
Gold catalysis has also been employed for the synthesis of furan-containing compounds. A gold(I)-catalyzed cascade reaction of easily accessible starting materials has been used to synthesize highly substituted N-(furan-3-ylmethylene)benzenesulfonamides. nih.gov This reaction proceeds through a 1,2-alkynyl migration onto a gold carbenoid intermediate.
In the realm of metal catalysis, copper-catalyzed asymmetric borylation of α,β-unsaturated carbonyl compounds has been developed using a CuOTf/Josiphos complex, providing good to excellent enantioselectivity. rsc.org This method offers a route to chiral organoboron compounds that can be further functionalized.
While these catalytic systems have been primarily demonstrated with other substrates, their application to this compound could unlock new and efficient synthetic pathways to a wide range of valuable derivatives.
Isotopic Labeling Studies for Mechanistic Investigations
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgcreative-proteomics.com By replacing an atom with its heavier, stable isotope (e.g., deuterium (B1214612) for hydrogen, or ¹³C for carbon), researchers can gain detailed insights into bond-forming and bond-breaking steps, as well as the nature of reaction intermediates.
While no specific isotopic labeling studies on this compound have been reported, studies on analogous systems provide a framework for potential investigations. For example, isotopic labeling has been used to study the biosynthesis of cinnamaldehyde, a structurally similar α,β-unsaturated aldehyde. wikipedia.org Such studies have helped to delineate the enzymatic pathways involved in its formation.
Furthermore, mechanistic studies on the acid-catalyzed ring-opening of furan have utilized computational methods, which could be complemented by experimental isotopic labeling studies to validate the proposed pathways. acs.org The mechanism of furan formation through silver-mediated oxidative coupling has also been investigated using density functional theory calculations and experiments, where isotopic labeling could provide further evidence for the proposed radical and ionic steps. nih.gov
Future research employing isotopic labeling on this compound could provide valuable information on the mechanisms of its various transformations, including additions to the carbonyl and double bond, as well as reactions involving the furan ring. This would enable a more rational design of catalysts and reaction conditions for selective synthesis.
Q & A
Q. What are the established synthetic routes for (E)-3-(furan-3-yl)acrylaldehyde, and how do reaction conditions influence yield?
The compound is commonly synthesized via base-catalyzed condensation reactions. For example, furan-3-carbaldehyde reacts with acetaldehyde in tetrahydrofuran under basic conditions (NaOH, 1 mol/L) at 0°C, yielding 59% after column chromatography (petroleum ether:ethyl acetate = 3:1) . Alternative methods include Heck cross-coupling reactions for analogous acrylaldehydes, though substrate-specific optimization (e.g., catalyst choice, temperature) is critical for efficiency . Low yields in condensation reactions may arise from competing side reactions, necessitating strict control of stoichiometry, pH, and reaction time .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Key techniques include:
- ¹H NMR : Characteristic signals for the α,β-unsaturated aldehyde (δ ~9.6–9.7 ppm, J = 7–8 Hz) and furan protons (δ ~7.3–7.8 ppm) .
- ¹³C NMR : Peaks for the aldehyde carbon (δ ~194–196 ppm) and conjugated carbons (δ ~120–150 ppm) .
- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) . X-ray crystallography, while less common, resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can stereochemical purity (E/Z isomerism) be ensured during synthesis, and what analytical methods validate it?
The E-configuration is favored thermodynamically in α,β-unsaturated aldehydes due to conjugation stability. To minimize Z-isomer formation:
- Use aprotic solvents (e.g., acetonitrile) and mild bases to reduce keto-enol tautomerism .
- Monitor reaction progress via HPLC or GC-MS to detect early isomerization . Validation : NOESY NMR can distinguish E/Z isomers by spatial proximity of protons. For example, in the E-isomer, the aldehyde proton shows no correlation with furan protons .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for Heck couplings) improve regioselectivity in cross-coupling steps .
- Workup Protocols : Use of mild oxidizing agents (e.g., MnO₂) for alcohol-to-aldehyde conversions minimizes overoxidation .
- Purification : Silica gel chromatography with optimized solvent polarity (e.g., pentane/Et₂O gradients) enhances recovery of polar aldehydes .
Q. How do electronic effects of substituents on the furan ring influence the compound’s reactivity in downstream applications?
Electron-donating groups (e.g., -OCH₃) on the furan ring increase electron density at the β-carbon, enhancing nucleophilic conjugate addition reactivity. Conversely, electron-withdrawing groups (e.g., -NO₂) polarize the α,β-unsaturated system, favoring electrophilic attacks. Computational studies (DFT) or Hammett plots can quantify these effects .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
Variations in melting points (e.g., 136–138°C in one study vs. ambient crystallization in another) may stem from polymorphic forms or impurities . To address this:
Q. What mechanistic insights explain side product formation during aldehyde functionalization?
Side products often arise from:
- Aldol Condensation : Basic conditions promote self-condensation of acrylaldehydes. Adding acidic workup steps or using scavengers (e.g., NH₄Cl) suppresses this .
- Overoxidation : During allylic alcohol oxidation, excessive MnO₂ may degrade the aldehyde to carboxylic acids. Titration of oxidizing agents and reaction monitoring (TLC) mitigate this .
Methodological Recommendations
Q. What protocols ensure stability during storage and handling of this compound?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or polymerization .
- Handling : Use stabilizers (e.g., hydroquinone) in solution phases to inhibit radical-mediated degradation .
Q. How can computational tools aid in predicting reaction pathways or optimizing synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
